2,4-Dimethyl-3'-piperidinomethyl benzophenone

Overview

Description

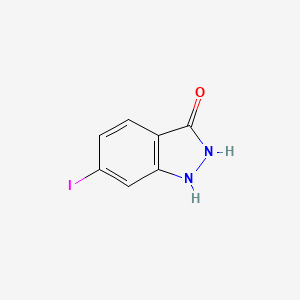

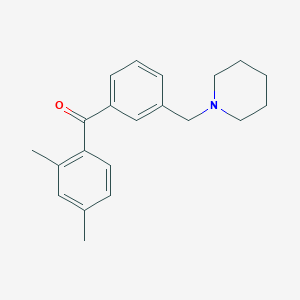

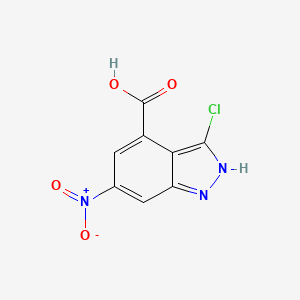

2,4-Dimethyl-3’-piperidinomethyl benzophenone is a heterocyclic organic compound . Its IUPAC name is (2,4-dimethylphenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone . The molecular weight is 307.43 and the molecular formula is C21H25NO .

Molecular Structure Analysis

The molecular structure of 2,4-Dimethyl-3’-piperidinomethyl benzophenone consists of a benzophenone core with two methyl groups attached to the benzene ring at the 2nd and 4th positions. A piperidinomethyl group is attached to the 3’ position of the other benzene ring .Scientific Research Applications

Photocrosslinking Applications

Benzophenones are utilized as effective photocrosslinking agents in biology due to their ability to form covalent bonds upon light activation. An innovative approach demonstrated the in vivo incorporation of a benzophenone-derived unnatural amino acid into proteins in Escherichia coli, enabling the crosslinking of protein subunits upon irradiation. This methodology has significant implications for studying protein interactions both in vitro and in vivo, offering a powerful tool for biological research and material science applications (Chin et al., 2002).

Environmental Remediation

Research on tertiary amine-functionalized adsorption resins highlighted the effectiveness of benzophenone derivatives for removing pollutants from water. These novel polymeric resins showed high adsorption capacity for benzophenone-4, a UV filter, from aqueous solutions. The environmental-friendly fabrication method emphasizes cleaner production principles, reducing costs, time, and pollution risks, which is crucial for water treatment and pollution control (Zhou et al., 2018).

Photodegradation Studies

The photodegradation of malachite green, a fungicide, under natural sunlight was studied, identifying benzophenone derivatives as transformation products. These studies provide insights into the environmental behavior of organic pollutants and their degradation pathways, highlighting the role of benzophenone derivatives in environmental chemistry and pollution research (Perez-Estrada et al., 2008).

properties

IUPAC Name |

(2,4-dimethylphenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO/c1-16-9-10-20(17(2)13-16)21(23)19-8-6-7-18(14-19)15-22-11-4-3-5-12-22/h6-10,13-14H,3-5,11-12,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWRTVJCWQVGIBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCCCC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50643143 | |

| Record name | (2,4-Dimethylphenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898793-11-8 | |

| Record name | (2,4-Dimethylphenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1613961.png)

![7-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1613962.png)

![3-iodo-7-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1613965.png)